2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid” is a chemical compound . It is related to other compounds such as “2-((1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethanol” and "[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol" .
Synthesis Analysis
The synthesis of this compound involves hydrogenation in ethyl acetate for 2.5 hours . The compound “(-)-Nopol” (Aldrich) (66.4 g, 0.40 mmol) is dissolved in ethyl acetate (500 mL). PtO2 (2.0 g) is added under N2 atmosphere. The mixture is hydrogenated at 41 psi. Uptake is completed within 2.5 hours .Molecular Structure Analysis
The molecular structure of this compound is related to other compounds such as “2-((1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethanol” and "[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol" . More detailed information about the molecular structure can be found in the references .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its synthesis, as described above . More detailed information about the chemical reactions can be found in the references .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, boiling point, and linear structure formula . More detailed information about the physical and chemical properties can be found in the references .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid involves the following steps: protection of the carboxylic acid group, formation of the bicyclic ring system, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methylbutyric acid", "2-bromo-2-methylpropane", "sodium hydride", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2-methylbutyric acid with acetic anhydride in the presence of pyridine to form the corresponding acetic acid ester.", "Step 2: Formation of the bicyclic ring system by reacting the acetic acid ester with sodium hydride in diethyl ether to form the corresponding carbanion, which is then reacted with 2-bromo-2-methylpropane to form the bicyclic compound.", "Step 3: Deprotection of the carboxylic acid group by reacting the bicyclic compound with hydrochloric acid in methanol to form the corresponding hydrochloride salt, which is then treated with sodium hydroxide to form the free acid, 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid." ] } | |
CAS No. |
1309196-00-6 |
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.